![molecular formula C6H3Cl2N3 B12972395 2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
2,6-dichloro-3H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity and potential for various applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyridine-3-carboxaldehyde with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imidazole ring, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,6-Dichloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[4,5-c]pyridine derivatives can be formed.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Dihydro derivatives of the imidazole ring.
科学的研究の応用
2,6-Dichloro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases. Its structural similarity to purines makes it a valuable candidate for designing enzyme inhibitors and receptor modulators.
Biological Research: The compound is used in studies involving cellular pathways and molecular interactions. It serves as a tool for investigating the mechanisms of action of various biological processes.
Material Science: Due to its unique electronic properties, it is explored for use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2,6-dichloro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various cellular pathways by acting as an agonist or antagonist, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites.
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but with different substitution patterns.
Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct properties.
Uniqueness
2,6-Dichloro-3H-imidazo[4,5-c]pyridine is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities and for use in various industrial applications.
特性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC名 |
2,6-dichloro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H,10,11) |
InChIキー |
AIGRVLNGOBWJIF-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1Cl)NC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


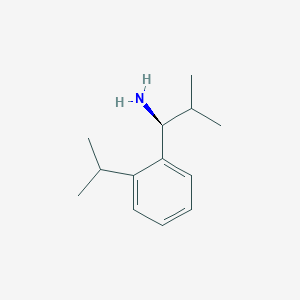
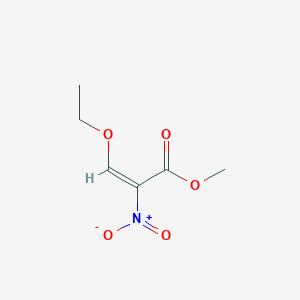
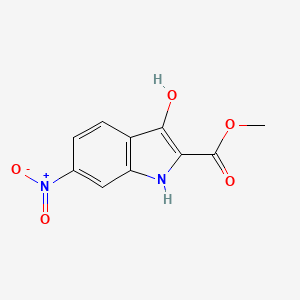
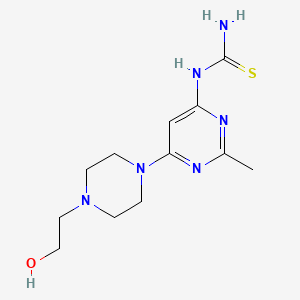
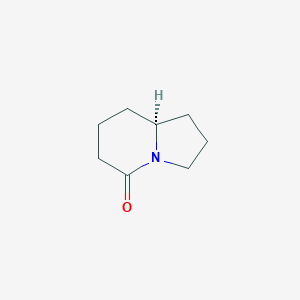
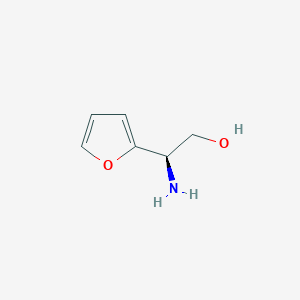

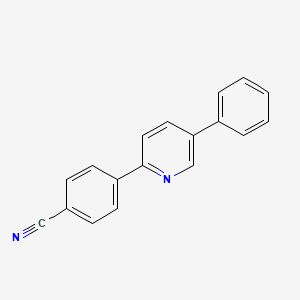
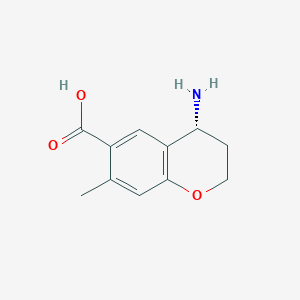

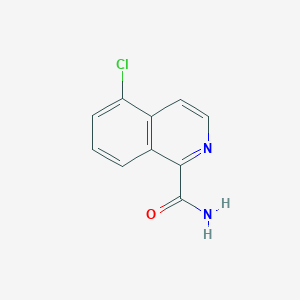
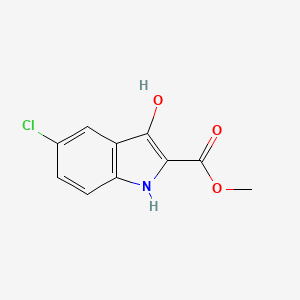
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
